



LC-MS/MS method for Coccinine quantification in biological samples

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Compound of Interest		
Compound Name:	Coccinine	
Cat. No.:	B15606718	Get Quote

An LC-MS/MS method for the quantification of **coccinine** in biological samples is a critical tool for researchers in drug development and related scientific fields. This application note provides a detailed protocol for the sensitive and selective quantification of **coccinine** in human plasma, adaptable for other biological matrices. The method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Principle of the Method

This method is based on the isolation of **coccinine** and a stable isotope-labeled internal standard (IS) from a biological matrix, typically plasma, via protein precipitation.[1] This simple and rapid extraction technique is effective for removing the majority of proteinaceous matrix components.[2] Following extraction, the supernatant is injected into a liquid chromatography system for the separation of **coccinine** and the IS from remaining matrix components on a C18 reversed-phase column.[2] The separated analytes are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer.[1] Quantification is achieved by measuring the peak area ratio of the analyte to the internal standard, which corrects for variability during sample preparation and analysis.[1][3]

Materials and Reagents

Analytes: Coccinine reference standard (>99% purity), Coccinine-d4 (internal standard,
 >99% purity).[1]



- Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Formic acid (FA, LC-MS grade), Deionized water (>18 MΩ·cm).[1]
- Chemicals: Ammonium acetate (LC-MS grade).[1]
- Biological Matrix: Blank human plasma.

Experimental Protocols Preparation of Stock and Working Solutions[1]

- Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of coccinine and coccinine-d4 into separate 1 mL volumetric flasks. Dissolve in methanol and bring to volume.
- Working Standard (WS) Solutions: Perform serial dilutions of the coccinine primary stock solution with a 50:50 (v/v) mixture of methanol and water to prepare a series of working standards for calibration curve (CC) and quality control (QC) samples.
- Internal Standard (IS) Working Solution (100 ng/mL): Dilute the **coccinine**-d4 primary stock solution with acetonitrile. This solution will also serve as the protein precipitation solvent.[1]

Sample Preparation (Protein Precipitation)[1]

- Aliquot 50 μL of the plasma sample (calibration standard, quality control, or unknown) into a
 1.5 mL microcentrifuge tube.
- Add 150 μL of the IS working solution (100 ng/mL coccinine-d4 in acetonitrile) to each tube.
 [1]
- Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
- Carefully transfer 100 μL of the clear supernatant to an autosampler vial or a 96-well plate.[1]
- Inject the prepared sample into the LC-MS/MS system.



LC-MS/MS Instrumentation and Conditions

- Liquid Chromatography (LC):
 - Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μm).[2]
 - Mobile Phase A: 0.1% Formic acid in water.[2]
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]
 - Flow Rate: 0.4 mL/min.[2]
 - Injection Volume: 5 μL.[2]
 - Column Temperature: 40°C.[2]
 - Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions to re-equilibrate the column.[2]
- Mass Spectrometry (MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
 - Scan Type: Multiple Reaction Monitoring (MRM).[1]
 - MRM Transitions: These would need to be optimized for coccinine and its internal standard. Hypothetical transitions are provided in the data table below.

Data Presentation

The following tables summarize the hypothetical quantitative data for the validated LC-MS/MS method for **coccinine**.

Table 1: LC-MS/MS Method Parameters



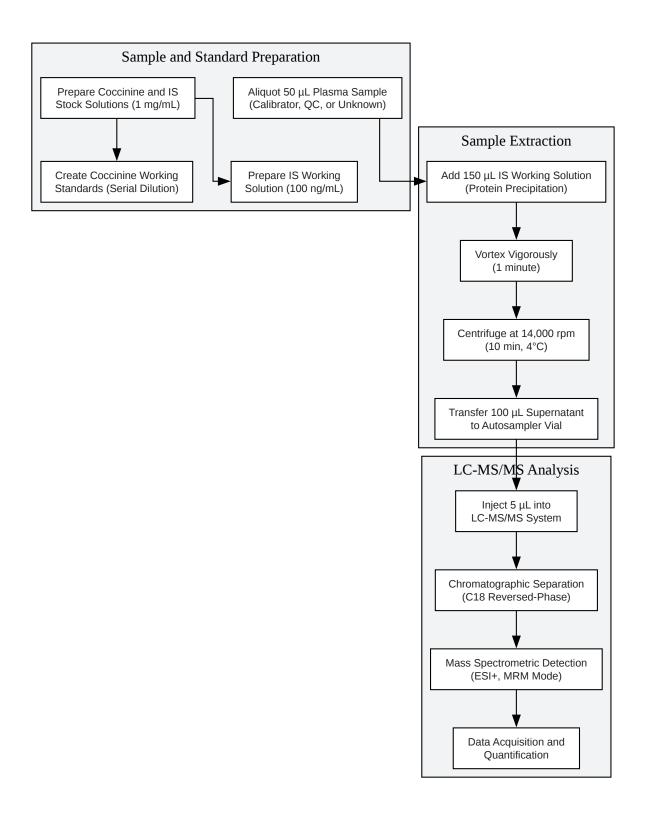
Parameter	Value
LC Column	C18 Reversed-Phase (50 x 2.1 mm, 1.8 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Ionization Mode	ESI+
MRM Transition (Coccinine)	m/z 304.2 → 182.2 (Quantifier), m/z 304.2 → 152.1 (Qualifier)
MRM Transition (Coccinine-d4)	m/z 308.2 → 186.2

Table 2: Method Validation Summary

Validation Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r²)	> 0.995
Lower Limit of Quantification (LLOQ)	1 ng/mL
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (% Bias)	Within ±15%
Matrix Effect	< 15%
Recovery	> 85%

Visualizations





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Caption: Experimental workflow for the LC-MS/MS quantification of **coccinine** in plasma.



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